molecular formula C15H10O5 B141043 1,6-Dihydroxy-2-methoxyanthraquinone CAS No. 142878-32-8

1,6-Dihydroxy-2-methoxyanthraquinone

Cat. No.: B141043
CAS No.: 142878-32-8
M. Wt: 270.24 g/mol
InChI Key: HULRBUQQNBFVIW-UHFFFAOYSA-N
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Description

1,6-Dihydroxy-2-methoxyanthraquinone is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dihydroxy-2-methoxyanthraquinone can be synthesized through several methods, including:

    Oxidation of anthracene derivatives: Starting from 1,6-dihydroxyanthracene, the compound can be methoxylated using methanol in the presence of an acid catalyst.

    Friedel-Crafts acylation: This involves the acylation of 1,6-dihydroxy-2-methoxyanthracene with phthalic anhydride, followed by cyclization and oxidation to form the anthraquinone structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-2-methoxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

    Oxidation products: Quinones and related derivatives.

    Reduction products: Hydroquinones.

    Substitution products: Various functionalized anthraquinones.

Scientific Research Applications

1,6-Dihydroxy-2-methoxyanthraquinone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-dihydroxy-2-methoxyanthraquinone involves its interaction with cellular targets and pathways. It can:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxyanthraquinone
  • Morindone-5-methylether
  • Scopoletin
  • Fraxidin

Uniqueness

1,6-Dihydroxy-2-methoxyanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones.

Properties

IUPAC Name

1,6-dihydroxy-2-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-20-11-5-4-9-12(15(11)19)14(18)8-3-2-7(16)6-10(8)13(9)17/h2-6,16,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULRBUQQNBFVIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162205
Record name 1,6-Dihydroxy-2-methoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142878-32-8
Record name 1,6-Dihydroxy-2-methoxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142878328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dihydroxy-2-methoxyanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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